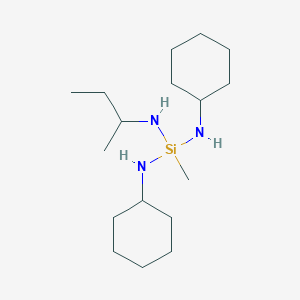
N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine: is a chemical compound with the molecular formula C17H37N3Si and a molecular weight of 311.60 g/mol . This compound is known for its unique structure, which includes a silanetriamine core bonded to cyclohexyl, methyl, and 1-methylpropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine typically involves the reaction of cyclohexylamine, methylamine, and 1-methylpropylamine with a silicon-containing precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine is often scaled up using batch or continuous processes. These methods involve the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The compound is then purified through techniques such as distillation, crystallization, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanetriol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriol derivatives, while reduction can produce silane derivatives with different substituents.
Scientific Research Applications
Chemistry: N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between silicon-containing molecules and biological systems. It can serve as a model compound for investigating the role of silicon in biological processes.
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.
Industry: In industrial applications, N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
- N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine
- N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine
- N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine
Uniqueness: N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine stands out due to its specific combination of substituents and the presence of a silanetriamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
93777-99-2 |
|---|---|
Molecular Formula |
C17H37N3Si |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-[(butan-2-ylamino)-(cyclohexylamino)-methylsilyl]cyclohexanamine |
InChI |
InChI=1S/C17H37N3Si/c1-4-15(2)18-21(3,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h15-20H,4-14H2,1-3H3 |
InChI Key |
YXKAXAHFOHIXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N[Si](C)(NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

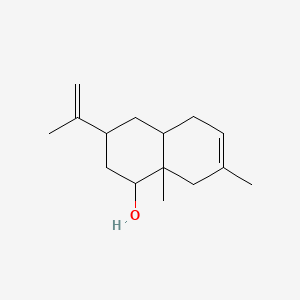
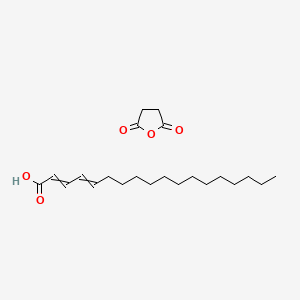

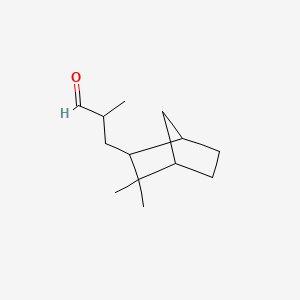


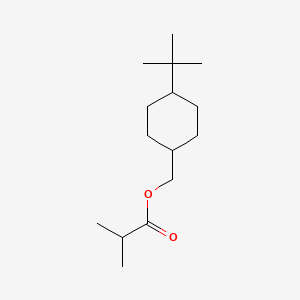

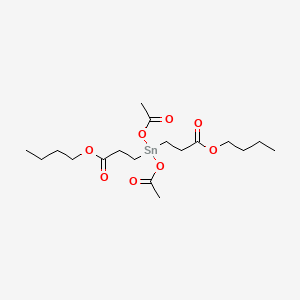

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
